TbPTR1 inhibitor 1

TbPTR1 inhibition pteridine reductase 1 enzyme kinetics

TbPTR1 inhibitor 1 (compound 5d) is a 2,4-diaminopteridine-based picomolar inhibitor of Trypanosoma brucei PTR1 (IC50 <0.1 nM) with submicromolar antiparasitic activity (EC50 0.66 μM). It uniquely addresses the metabolic bypass mechanism via dual PTR1/DHFR inhibition while maintaining >200-fold selectivity over LmPTR1. This compound is the optimal positive control for TbPTR1 enzymatic assays, species-specific target validation, and cellular target engagement studies. For researchers establishing new TbPTR1 assays or seeking the current potency benchmark for HAT drug discovery.

Molecular Formula C22H21N7O
Molecular Weight 399.4 g/mol
Cat. No. B12411917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbPTR1 inhibitor 1
Molecular FormulaC22H21N7O
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H21N7O/c1-2-29(13-16-12-25-21-18(26-16)20(23)27-22(24)28-21)17-10-8-15(9-11-17)19(30)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H4,23,24,25,27,28)
InChIKeyASBJYAZYFSRQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TbPTR1 Inhibitor 1 (Compound 5d): A Sub-Nanomolar Pteridine Reductase 1 Inhibitor for Trypanosomatid Research Procurement


TbPTR1 inhibitor 1 (compound 5d, CAS 2499713-65-2) is a 2,4-diaminopteridine-based inhibitor of Trypanosoma brucei pteridine reductase 1 (TbPTR1) developed through a systematic fragment-based multitarget design approach [1]. It represents one of the first reported apparent picomolar inhibitors of TbPTR1, achieving an IC50 value of <0.1 nM against the target enzyme while also exhibiting antiparasitic activity against bloodstream-form T. brucei brucei with an EC50 of 0.66 μM [1]. The compound was designed as part of a series that simultaneously inhibits parasitic PTR1 and dihydrofolate reductase (DHFR) while maintaining selectivity over the human DHFR off-target, addressing the metabolic bypass mechanism that renders classical antifolates ineffective against trypanosomatid parasites [1]. The molecular formula is C22H21N7O with a molecular weight of 399.45 g/mol, and the IUPAC name is (4-(((2,4-diaminopteridin-6-yl)methyl)(ethyl)amino)phenyl)(phenyl)methanone [1].

Why TbPTR1 Inhibitor 1 Cannot Be Replaced by Other In-Class PTR1 Inhibitors Without Compromising Experimental Outcomes


Generic substitution of TbPTR1 inhibitors is scientifically unsound due to the extraordinary potency cliff and species-selectivity profile that distinguish compound 5d from the broader PTR1 inhibitor landscape. Previous generation TbPTR1 inhibitors, including cycloguanil derivatives and benzothiazole-based compounds, typically exhibit IC50 values in the mid-nanomolar to micromolar range (e.g., cycloguanil derivative 2a: 186 nM; benzothiazole-derived TbPTR1 inhibitor 2: 34.2 μM) [1][2]. The 50 nM potency of the reference compound 1b against TbPTR1 represents a substantial >500-fold reduction in target engagement compared to compound 5d [2]. This potency differential translates directly to experimental requirements: studies employing suboptimal inhibitors may require higher compound concentrations, increasing the risk of off-target effects and solvent toxicity while providing incomplete target coverage. Furthermore, TbPTR1 exhibits species-specific structural variations in its catalytic cavity that render many cross-species PTR1 inhibitors (e.g., those optimized against L. major PTR1) suboptimal for T. brucei applications [2][3]. The combined inhibition of PTR1 and DHFR activities represents a promising strategy for HAT therapeutic development, but achieving this dual inhibition with meaningful selectivity over human DHFR requires compounds specifically designed and validated for this multitarget profile—a design objective explicitly met by compound 5d and its closely related analogs [2].

Quantitative Differentiation Evidence for TbPTR1 Inhibitor 1 (Compound 5d) vs. Comparators: Enzyme Potency, Species Selectivity, and Cellular Activity


Enzymatic Potency Against TbPTR1: TbPTR1 Inhibitor 1 (Compound 5d) vs. Reference Compound 1b

TbPTR1 inhibitor 1 (compound 5d) exhibits an IC50 value of <0.1 nM against TbPTR1, representing an apparent picomolar inhibition profile [1]. In direct head-to-head comparison within the same experimental system, the reference compound 1b—a previously characterized pteridine-based TbPTR1 inhibitor—demonstrated an IC50 of 50 nM against TbPTR1 [2]. The potency improvement represents at least a 500-fold enhancement in target engagement, with compound 5d approaching the tight-binding limit of the assay system, such that accurate IC50 values could not be precisely determined [1]. This potency level qualifies compound 5d among the most potent TbPTR1 inhibitors reported to date, with activity exceeding that of cycloguanil derivatives (IC50 range: 186-692 nM) by approximately 1,860- to 6,920-fold [3].

TbPTR1 inhibition pteridine reductase 1 enzyme kinetics IC50 trypanosomatid

Species-Selective PTR1 Inhibition: TbPTR1 Inhibitor 1 (Compound 5d) vs. LmPTR1 Activity

TbPTR1 inhibitor 1 (compound 5d) demonstrates pronounced species selectivity between T. brucei and L. major PTR1 enzymes. Within the N10-modified series that includes compound 5d, compounds exhibit IC50 values of <0.1-90 nM against TbPTR1 but only 0.02-13.3 μM against LmPTR1 [1]. In contrast, the best-performing compound in the series (2c) achieved an IC50 of 20 nM against LmPTR1 while maintaining <0.1 nM against TbPTR1 [2]. This species-specific differential inhibition profile is consistent with structural differences between the TbPTR1 and LmPTR1 catalytic pockets: the L. major PTR1 pocket is more elongated and open compared to T. brucei PTR1 [3]. The species selectivity of compound 5d is particularly valuable because earlier-generation PTR1 inhibitors (e.g., cycloguanil derivatives) exhibited broader cross-species activity patterns that complicate species-specific target validation studies [4].

TbPTR1 LmPTR1 species selectivity cross-species inhibition pteridine reductase 1

Antiparasitic Activity Against Bloodstream-Form T. brucei: TbPTR1 Inhibitor 1 (Compound 5d) vs. Other PTR1 Inhibitors

TbPTR1 inhibitor 1 (compound 5d) demonstrates antiparasitic activity against bloodstream-form T. brucei brucei with an EC50 value of 0.66 μM . This cellular activity is notable because even nanomolar PTR1 inhibitors have historically shown limited antiparasitic activity in vitro [1]. In comparison, the cycloguanil derivative 2a, which exhibits an IC50 of 186 nM against TbPTR1, shows effectiveness against T. brucei but without a precisely quantified EC50 in available literature [2]. Other PTR1 inhibitors, such as TbPTR1 inhibitor 2 (compound 3a, a benzothiazole derivative), demonstrate substantially weaker antiparasitic activity with an IC50 of 34.2 μM against T. brucei [3], representing an approximately 52-fold reduction in cellular potency compared to compound 5d. The ability of compound 5d to achieve submicromolar EC50 while maintaining picomolar target engagement suggests favorable cell permeability and on-target cellular activity, consistent with the property-based optimization approach employed in its design [1].

antiparasitic activity EC50 Trypanosoma brucei bloodstream form phenotypic assay

Recommended Research and Procurement Applications for TbPTR1 Inhibitor 1 (Compound 5d) Based on Validated Quantitative Evidence


High-Sensitivity TbPTR1 Enzymatic Assays and Inhibitor Screening Campaigns

TbPTR1 inhibitor 1 (compound 5d) is ideally suited as a high-potency positive control and reference standard for TbPTR1 enzymatic assays. Its IC50 of <0.1 nM establishes a benchmark at the tight-binding limit of the assay system, enabling rigorous assessment of assay sensitivity and dynamic range [1]. For inhibitor screening campaigns, compound 5d provides a validated reference for defining the upper bound of achievable potency in the chemical series, facilitating SAR interpretation and hit-to-lead optimization efforts. The compound's well-characterized structure-activity relationships within the N10-modified pteridine series offer a rational starting point for medicinal chemistry exploration aimed at balancing TbPTR1 inhibition with antiparasitic activity and selectivity profiles [1]. Procurement of compound 5d is particularly warranted when establishing new TbPTR1 assays or when seeking a comparator compound that represents the current potency ceiling for this target class.

Species-Specific Target Validation Studies Distinguishing T. brucei from L. major PTR1 Functions

The pronounced species selectivity profile of compound 5d—with at least a 200-fold selectivity window favoring TbPTR1 over LmPTR1—makes it a valuable tool for species-specific target validation experiments [1]. In studies requiring discrimination between T. brucei and L. major PTR1-mediated phenotypes, compound 5d enables selective engagement of TbPTR1 while minimizing confounding inhibition of LmPTR1. This selectivity is grounded in structural differences between the two parasitic PTR1 catalytic pockets, with LmPTR1 exhibiting a more elongated, open cavity [2]. Researchers investigating comparative trypanosomatid biology, evaluating cross-species drug target conservation, or developing species-selective antiparasitic agents will benefit from compound 5d's ability to cleanly interrogate TbPTR1-specific functions without cross-species target ambiguity.

Cellular Proof-of-Concept Studies for PTR1-Mediated Antiparasitic Mechanisms

Compound 5d's submicromolar EC50 of 0.66 μM against bloodstream-form T. brucei brucei enables cellular target engagement studies that bridge the gap between biochemical potency and functional antiparasitic activity [1]. Many PTR1 inhibitors with nanomolar enzymatic potency fail to demonstrate meaningful cellular activity due to permeability barriers, efflux mechanisms, or metabolic bypass [2]. Compound 5d overcomes this limitation, making it suitable for experiments that require correlation of target inhibition with parasite growth inhibition phenotypes. Applications include time-kill kinetic studies, combination studies with DHFR inhibitors to evaluate dual-target strategies, and cellular thermal shift assays (CETSA) to confirm intracellular target engagement. The compound's availability through multiple commercial vendors (MedChemExpress, TargetMol, InvivoChem) supports reproducible procurement for these cellular pharmacology applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TbPTR1 inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.